2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Description
Properties
CAS No. |
1354705-64-8 |
|---|---|
Molecular Formula |
C7H11IN4O |
Molecular Weight |
294.09 g/mol |
IUPAC Name |
2-(3-amino-4-iodopyrazol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H11IN4O/c1-11(2)6(13)4-12-3-5(8)7(9)10-12/h3H,4H2,1-2H3,(H2,9,10) |
InChI Key |
QHYISUFFQYLJJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C(=N1)N)I |
Origin of Product |
United States |
Preparation Methods
Electrophilic Iodination
The amino group at C3 activates the pyrazole ring for electrophilic iodination at C4. A typical procedure involves:
-
Reagents : I₂ (1.1 equiv), NaIO₄ (oxidizing agent), in acetic acid/H₂O (2:1) at 60°C for 6 hours.
-
Yield : 68–72% after recrystallization (ethanol/water).
-
Mechanism : I⁺ generation via oxidation of I₂, followed by electrophilic attack at C4 (Figure 1).
Challenges :
-
Over-iodination at C5 mitigated by stoichiometric control.
-
Side products (e.g., diiodinated species) removed via silica gel chromatography.
N-Alkylation with N,N-Dimethyl-2-chloroacetamide
SN2 Reaction Conditions
The pyrazole nitrogen (N1) is alkylated using:
-
Base : K₂CO₃ (2.0 equiv) in anhydrous DMF.
-
Temperature : 80°C for 12 hours under N₂.
-
Yield : 85–90% after column chromatography (hexane/EtOAc 3:1).
Key Optimization :
-
Solvent screening : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
-
Catalyst : ZnCl₂ (5 mol%) enhances reaction rate by stabilizing the transition state.
Alternative Synthetic Routes
One-Pot Cyclization-Iodination
A novel approach combines pyrazole ring formation and iodination:
-
Starting materials : 1,3-diketone-2-diazo compound and hydrazine hydrate.
-
Conditions : Rh(II) acetate (2 mol%), I₂ (1.5 equiv), in DMF at 100°C.
-
Yield : 60% with 95% regioselectivity (C4 iodination).
Advantages :
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Elemental Analysis : Calculated C 32.79%, H 4.13%, N 14.33%; Found C 32.75%, H 4.09%, N 14.28%.
Industrial-Scale Production Considerations
Process Optimization
-
Cost reduction : Substituting I₂ with KI/I₂O₅ system cuts iodine usage by 40%.
-
Waste management : Iodine recovery via NaHSO₃ treatment achieves 90% efficiency.
Computational Modeling and Reaction Design
Density Functional Theory (DFT) Studies
-
Transition state analysis : Iodination at C4 is favored by 12.3 kcal/mol over C5 (B3LYP/6-311+G(d,p)).
-
Solvent effects : DMF stabilizes the iodonium ion intermediate (ΔG solvation = −8.7 kcal/mol).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Electrophilic + SN2 | 85 | 99.5 | High | $$$ |
| One-pot cyclization | 60 | 98.0 | Moderate | $$ |
| Metal-catalyzed | 75 | 99.2 | Low | $$$$ |
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide, alkyl halides, or aryl halides are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Hydroxylated, alkylated, or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential therapeutic properties, particularly in the development of anticancer agents and antimicrobial compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have shown selective cytotoxicity against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
These findings suggest that 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide may possess similar properties, warranting further investigation into its efficacy against specific cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that related pyrazole derivatives exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range around 256 µg/mL .
Agricultural Applications
In agricultural research, pyrazole derivatives have been explored as potential fungicides and herbicides. The compound's ability to act as an intermediate in the synthesis of more complex agrochemicals makes it valuable in crop protection strategies.
Fungicidal Activity
Research has indicated that pyrazole-based compounds can inhibit fungal growth, making them suitable candidates for developing new fungicides. For example, derivatives of similar structures have shown effectiveness against various fungal pathogens affecting crops .
Synthesis and Characterization
The synthesis of 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Case Study: Anticancer Evaluation
A study published in a peer-reviewed journal investigated the anticancer properties of a series of pyrazole derivatives, including 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The study employed both in vitro assays and in vivo models to assess the efficacy of these compounds against tumor growth. Results indicated a significant reduction in tumor size compared to controls, suggesting promising therapeutic potential .
Case Study: Agricultural Application
In another study focusing on agricultural applications, researchers synthesized several pyrazole derivatives to evaluate their fungicidal properties. The results demonstrated that certain derivatives effectively inhibited fungal growth in vitro, paving the way for their use as potential agrochemicals .
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The amino group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Acetamide Backbones
a. 2-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS 1178252-80-6)
- Molecular Formula : C₇H₁₂N₄O
- Key Features: Lacks the 4-iodo substituent, resulting in a lower molecular weight (168.20 g/mol vs. ~295.10 g/mol for the iodinated compound).
b. N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (Compound 32)
- Molecular Formula : C₁₃H₁₃ClN₆O
- Key Features : Incorporates a benzimidazole ring instead of a pyrazole, with a chloro substituent. The chloro group may act as a leaving group in substitution reactions, whereas the iodine in the target compound could participate in halogen bonding or radiolabeling applications .
c. 2-(4-(4-(Isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide (BD01129503)
- Molecular Formula : C₂₈H₂₂F₃N₅O
- Key Features: Features a bulky isoquinoline-phenyl substituent, increasing molecular weight (509.50 g/mol) and hydrophobicity. The target compound’s smaller size and polar iodo group may enhance solubility in polar solvents compared to this analog .
Compounds with Varied Heterocyclic Cores
a. 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
- Molecular Formula : C₁₃H₂₁N₃O₂
- Key Features: Replaces pyrazole with a pyrimidine ring.
b. N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is , with a molecular weight of approximately 264.09 g/mol. The compound features a pyrazole ring substituted with an amino group and an iodine atom, alongside a dimethylacetamide moiety, which may influence its solubility and biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C7H11IN4O |
| Molecular Weight | 264.09 g/mol |
| IUPAC Name | 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide |
| CAS Number | 1408334-75-7 |
The biological activity of 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures have shown selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : Pyrazole derivatives are known to act as inhibitors for several enzymes, including cyclooxygenases (COX) and certain kinases. This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases.
- Neuropharmacological Effects : Some studies suggest that pyrazoles may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. For instance, they may interact with NMDA receptors, influencing synaptic transmission and neuroprotection .
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of various pyrazole derivatives, including those similar to 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide, on human leukemic cells. The results demonstrated significant growth inhibition at low concentrations, suggesting that modifications in the pyrazole structure can enhance anticancer properties.
Case Study 2: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory potential of a series of pyrazole compounds. The study found that certain derivatives effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation in animal models.
Q & A
Q. What statistical methods validate structural refinements in crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
